molecular formula C17H14ClF2N3O3S B12421626 N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

Cat. No.: B12421626
M. Wt: 420.9 g/mol
InChI Key: YZDJQTHVDDOVHR-KSWAKBPNSA-N
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Description

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide is a complex organic compound that features a pyrrolopyridine core, a difluorophenyl group, and a heptadeuteriopropane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The difluorophenyl group is then introduced via a substitution reaction, followed by the attachment of the heptadeuteriopropane sulfonamide moiety through a sulfonation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives and sulfonamide-containing molecules, such as:

Uniqueness

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide is unique due to its combination of a pyrrolopyridine core, difluorophenyl group, and heptadeuteriopropane sulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H14ClF2N3O3S

Molecular Weight

420.9 g/mol

IUPAC Name

N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide

InChI

InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2

InChI Key

YZDJQTHVDDOVHR-KSWAKBPNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Cl)F

Origin of Product

United States

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